REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[C:13]([CH2:16][OH:17])=[N:12][C:11]=2[CH:18]([CH3:20])[CH3:19])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH3:21][N:22]=[C:23]=[O:24].CCCC[Sn](O[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC>O1CCCC1>[Cl:8][C:6]1[CH:5]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[C:13]([CH2:16][O:17][C:23](=[O:24])[NH:22][CH3:21])=[N:12][C:11]=2[CH:18]([CH3:20])[CH3:19])[CH:3]=[C:2]([Cl:1])[CH:7]=1
|
Name
|
|
Quantity
|
0.04 mL
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Type
|
reactant
|
Smiles
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CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CO)C(C)C
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Name
|
|
Quantity
|
0.48 mL
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Type
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reactant
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Smiles
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CN=C=O
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Name
|
|
Quantity
|
6 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
recrystallized from isopropyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain 0.345 g of (Compound I-43)(yield 98%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)COC(NC)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |